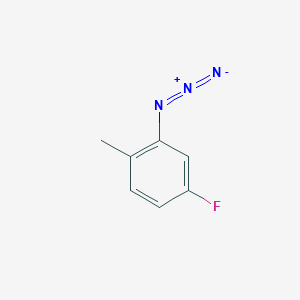

2-Azido-4-fluoro-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Azido-4-fluoro-1-methylbenzene” is a chemical compound that is not widely documented. The closest related compound found is “4-Ethynyl-1-fluoro-2-methylbenzene” which has a molecular weight of 134.15 . It’s important to note that the azido group in the requested compound could potentially make it reactive and possibly explosive.

Synthesis Analysis

The synthesis of azido compounds often involves diazo-transfer reactions . A study reported the synthesis of a novel hybrid oligomer containing fluoroalkyl and azido moieties, which was synthesized by cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

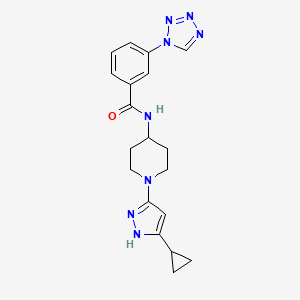

The molecular structure of “this compound” would consist of a benzene ring with azido (N3), fluoro (F), and methyl (CH3) substituents. The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .Chemical Reactions Analysis

The azido group in “this compound” could potentially undergo reactions such as the Staudinger reaction or the “Click” reaction (Huisgen 1,3-dipolar cycloaddition). The fluoro group might also participate in nucleophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Application in Material Science

- Synthesis of Triazole Derivatives : "2-Azido-4-fluoro-1-methylbenzene" has been used in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, showcasing potential applications in materials science, particularly for inhibiting acidic corrosion of steels. These compounds were synthesized through click chemistry, indicating a broad applicability in designing materials with specific chemical properties (Negrón-Silva et al., 2013).

Organic Synthesis and Catalysis

- Organometallic Chemistry : Partially fluorinated benzenes, including derivatives similar to "this compound," are highlighted for their role in organometallic chemistry and catalysis. The fluorine substituents modulate π-electron density, making these compounds suitable as solvents or ligands in transition-metal-based catalysis, offering insights into their potential utility in synthesizing complex organometallic compounds (Pike et al., 2017).

Chemical Modifications and Functionalization

- Photoaffinity Reagents : The synthesis and application of 4-azidotetrafluoroaniline, a compound closely related to "this compound," have been explored for its use as a new photoaffinity reagent. This demonstrates the potential of azido-fluoro compounds in developing tools for biological research, highlighting their utility in tagging and studying biomolecules (Chehade & Spielmann, 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-azido-4-fluoro-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPNEXKKTWRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)

![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)

![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2847469.png)